3-methyl-6,7-dihydro-1-benzofuran-4(5H)-one
Overview
Description
3-methyl-6,7-dihydro-1-benzofuran-4(5H)-one is an organic compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This specific compound is characterized by a methyl group at the third position and a ketone functional group at the fourth position of the benzofuran ring. It is a colorless to pale yellow liquid with a distinct odor and is used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-6,7-dihydro-1-benzofuran-4(5H)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-hydroxyacetophenone with methyl vinyl ketone in the presence of a base such as sodium hydroxide can lead to the formation of the desired benzofuran derivative.
Another method involves the Friedel-Crafts acylation of 2-methylphenol with succinic anhydride, followed by cyclization under acidic conditions. This method provides a straightforward approach to synthesizing the compound with good yields.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Industrial processes may also incorporate purification steps such as distillation or recrystallization to obtain high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
3-methyl-6,7-dihydro-1-benzofuran-4(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in the formation of 3-methyl-6,7-dihydro-1-benzofuran-4-ol.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the benzofuran ring, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. These reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used to reduce the ketone group. These reactions are often performed in anhydrous solvents.
Substitution: Electrophilic substitution reactions may involve reagents such as halogens, nitrating agents, or sulfonating agents. These reactions are usually conducted under controlled temperature and pressure conditions.
Major Products Formed
Oxidation: The major products include carboxylic acids and other oxidized derivatives.
Reduction: The primary product is 3-methyl-6,7-dihydro-1-benzofuran-4-ol.
Substitution: Various substituted benzofuran derivatives are formed, depending on the reagents used.
Scientific Research Applications
3-methyl-6,7-dihydro-1-benzofuran-4(5H)-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity and functional groups make it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: It is explored for its potential use in drug development. Its structural features make it a candidate for designing new pharmaceuticals with specific biological activities.
Industry: The compound is used in the production of fragrances, flavors, and other fine chemicals. Its distinct odor and chemical properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 3-methyl-6,7-dihydro-1-benzofuran-4(5H)-one depends on its specific application. In biological systems, the compound may interact with enzymes, receptors, or other molecular targets to exert its effects. For example, its antimicrobial activity may involve disrupting bacterial cell membranes or inhibiting essential enzymes. The exact molecular pathways and targets can vary based on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
3-methyl-6,7-dihydro-1-benzofuran-4(5H)-one can be compared with other benzofuran derivatives, such as:
2-methylbenzofuran: Similar in structure but lacks the ketone functional group.
6,7-dihydro-1-benzofuran-4(5H)-one: Lacks the methyl group at the third position.
3-methyl-1-benzofuran-4(5H)-one: Similar but does not have the dihydro structure at positions 6 and 7.
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
3-methyl-6,7-dihydro-5H-1-benzofuran-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-6-5-11-8-4-2-3-7(10)9(6)8/h5H,2-4H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVXIXLZOMVQEPY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC2=C1C(=O)CCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60552070 | |
Record name | 3-Methyl-6,7-dihydro-1-benzofuran-4(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60552070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6906-61-2 | |
Record name | 3-Methyl-6,7-dihydro-1-benzofuran-4(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60552070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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